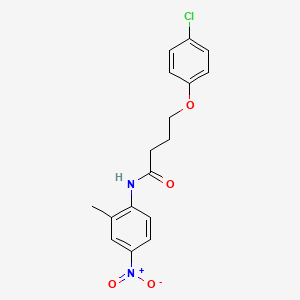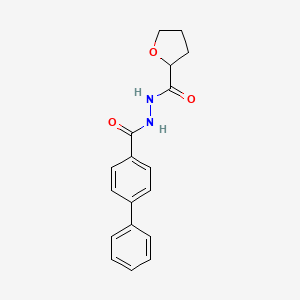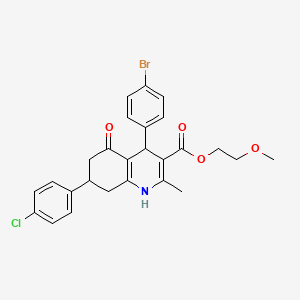
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was originally developed for the treatment of metabolic and cardiovascular diseases, but it has also gained popularity in the sports and fitness industry due to its potential to enhance endurance and performance.
作用機序
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism, reduced fat accumulation, and enhanced endurance and performance.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal and human studies. It has been reported to increase fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue, leading to improved energy metabolism and reduced fat accumulation. It has also been shown to reduce inflammation, oxidative stress, and apoptosis in various tissues, such as the liver, heart, and brain. In addition, 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been reported to improve exercise capacity, reduce muscle fatigue, and enhance endurance and performance in animal and human studies.
実験室実験の利点と制限
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, there are also some limitations to its use in lab experiments, such as its potential toxicity, off-target effects, and lack of long-term safety data. In addition, its use in animal and human studies may raise ethical concerns due to its potential for enhancing performance and its lack of therapeutic indications.
将来の方向性
There are several future directions for the research on 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. Another direction is to explore its potential to enhance endurance and performance in athletes and military personnel, while addressing the safety and ethical concerns associated with its use. Additionally, future research could focus on developing more selective and safer PPARδ agonists, as well as studying the mechanisms underlying the off-target effects of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide.
合成法
The synthesis of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-methyl-4-nitrobenzylbromide in the presence of a base to form 4-(2-methyl-4-nitrophenyl)phenol. This intermediate is then coupled with butyric anhydride in the presence of a base to form 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve lipid metabolism, increase insulin sensitivity, reduce inflammation, and promote mitochondrial biogenesis in various animal models. In addition, 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide has been investigated for its potential to enhance endurance and performance in athletes and military personnel. It has been reported to increase fatty acid oxidation, improve exercise capacity, and reduce muscle fatigue in animal and human studies.
特性
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-12-11-14(20(22)23)6-9-16(12)19-17(21)3-2-10-24-15-7-4-13(18)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXZIOSNBYADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)


![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)
